molecular formula C14H15N B1619571 2-(2-Phenylethyl)aniline CAS No. 5697-85-8

2-(2-Phenylethyl)aniline

Cat. No.: B1619571
CAS No.: 5697-85-8
M. Wt: 197.27 g/mol
InChI Key: WTPXECNTVYUIGM-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)aniline is an organic compound with the molecular formula C14H15N It is a derivative of aniline, where the aniline nitrogen is bonded to a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)aniline typically involves the reaction of aniline with 2-phenylethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the 2-phenylethyl bromide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Saturated amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2-Phenylethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Comparison with Similar Compounds

    Aniline: The parent compound, simpler in structure but less versatile in applications.

    2-Phenylethylamine: Similar in structure but lacks the aromatic amine functionality.

    N-Phenylethyl-2-phenylethylamine: A more complex derivative with additional phenylethyl groups.

Uniqueness: 2-(2-Phenylethyl)aniline is unique due to its combination of aniline and phenylethyl functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2-(2-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXECNTVYUIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309043
Record name 2-(2-Phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5697-85-8
Record name NSC210905
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Record name 2-(2-Phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80309043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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